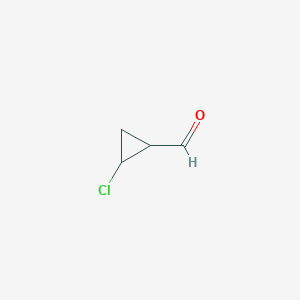

2-CHLOROCYCLOPROPANE-1-CARBALDEHYDE

Description

Overview of Cyclopropane (B1198618) Chemistry in Advanced Organic Synthesis

Cyclopropane rings are a recurring motif in numerous natural products, pharmaceuticals, and agrochemicals. scispace.comresearchgate.net Their unique strained structure imparts interesting reactivity, making them valuable building blocks in organic synthesis. scispace.com The "double bond character" of the cyclopropane ring allows it to participate in reactions that are not typical for other cycloalkanes. scispace.com Modern synthetic methods, including catalytic and stereoselective reactions, have significantly advanced the ability to construct and functionalize these three-membered rings. scispace.comacs.org

The incorporation of a cyclopropyl (B3062369) group into a molecule can enhance its biological potency, reduce off-target effects, and improve its metabolic stability. scispace.comunl.pt This has led to a surge of interest in developing novel methods for the synthesis of functionalized cyclopropanes. researchgate.netbohrium.com Techniques such as Simmons-Smith reactions, catalytic cyclopropanation with diazo compounds, and Michael-initiated ring closure (MIRC) reactions are commonly employed. researchgate.netrsc.orgrsc.org

Historical Development and Significance of Halogenated Cyclopropane Scaffolds

Halogenated cyclopropanes, particularly gem-dihalocyclopropanes, have long been recognized as valuable synthetic intermediates. acs.org Their preparation through the dihalocyclopropanation of alkenes is a well-established and efficient process. acs.org These compounds can be readily transformed into other functional groups, such as allenes, upon treatment with organolithium reagents. acs.org

The introduction of a halogen atom onto the cyclopropane ring significantly influences its reactivity. It can serve as a leaving group in nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions. unl.pt Palladium-catalyzed functionalization of C-H bonds in cyclopropanes, including halogenation, has emerged as a powerful tool for creating diverse molecular structures. nih.gov The stereoselective synthesis of halocyclopropanes is of particular importance, as the spatial arrangement of the halogen atom can have a profound impact on the molecule's properties and subsequent reactivity. researchgate.net

Contextualization of 2-CHLOROCYCLOPROPANE-1-CARBALDEHYDE within Chiral Building Block Strategies

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. Chiral building blocks, which are enantiomerically enriched molecules used in the synthesis of more complex structures, are therefore of immense value. buchler-gmbh.com this compound, with its two stereocenters, is a prime example of a chiral building block. smolecule.com

The ability to selectively synthesize different stereoisomers of this compound allows for the construction of a diverse library of chiral molecules. researchgate.net The aldehyde group can be readily converted into a variety of other functionalities, while the chlorine atom provides a handle for further synthetic manipulations. This dual functionality makes this compound a versatile starting material in the synthesis of complex, biologically active molecules. nih.govnih.gov The development of catalytic asymmetric methods for the synthesis of such chiral cyclopropanes is a highly sought-after goal in organic chemistry. sioc-journal.cn

Research Scope and Strategic Objectives for Comprehensive Investigations

Further research into this compound and related compounds is crucial for unlocking their full synthetic potential. Key research objectives include the development of more efficient and stereoselective synthetic routes. This involves exploring new catalytic systems and reaction conditions to control the diastereoselectivity and enantioselectivity of the cyclopropanation reaction. rsc.org

A deeper understanding of the reactivity of this compound is also needed. This includes investigating its behavior in various chemical transformations, such as nucleophilic additions to the aldehyde, substitutions of the chlorine atom, and ring-opening reactions. acs.org Exploring the utility of this building block in the total synthesis of natural products and the development of new pharmaceutical agents will be a major focus of future research. acs.org The systematic investigation of its properties and reactivity will undoubtedly lead to the discovery of novel and valuable applications in organic synthesis.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C4H5ClO |

| Molecular Weight | 104.53 g/mol |

| Purity | 97% |

| LogP | 0.52 |

| Fsp3 | 0.75 |

| Number of Asymmetric Atoms | 2 |

| Number of H-Bond Acceptors | 1 |

Note: The data in this table is based on available information for rac-(1R,2S)-2-chlorocyclopropane-1-carbaldehyde and may vary for different stereoisomers. fluorochem.co.uk

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chlorocyclopropane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO/c5-4-1-3(4)2-6/h2-4H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNVICSFGKNCKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Synthesis of 2 Chlorocyclopropane 1 Carbaldehyde and Its Stereoisomers

Foundational Synthetic Routes to Cyclopropane (B1198618) Carbaldehydes

General Principles of Cyclopropanation Reactions

Cyclopropanation involves any chemical process that generates a cyclopropane ring. wikipedia.org Common methods for forming the three-membered ring involve the addition of a single carbon unit to an alkene. These reactions are often cheletropic, meaning the bonds are formed or broken in a concerted, pericyclic fashion, which has important implications for the stereochemistry of the product. wikipedia.org

Several key strategies have been developed for the synthesis of cyclopropanes from alkenes:

Simmons-Smith Reaction: This classic method utilizes an organozinc carbenoid, typically iodomethylzinc iodide, formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgpharmacy180.com The reaction is stereospecific, meaning the geometry of the starting alkene is retained in the cyclopropane product. pharmacy180.com The presence of directing groups, such as hydroxyl groups, can influence the stereochemical outcome of the addition. pharmacy180.com

Reactions with Diazo Compounds: Diazo compounds, particularly when used with metal catalysts like copper, rhodium, or ruthenium, serve as precursors to metal carbenoids that readily react with alkenes to form cyclopropanes. pharmacy180.comrsc.org This method is valuable for creating functionalized cyclopropanes. pharmacy180.com Gold-catalyzed cyclopropanations have also emerged as a powerful and efficient strategy under mild conditions. rsc.org

Addition of Dihalocarbenes: Dihalocarbenes, such as dichlorocarbene (B158193) generated from chloroform (B151607) and a strong base, can add to alkenes to produce geminal dihalocyclopropanes. wikipedia.orgpharmacy180.com These products can then be selectively reduced to introduce desired halogen patterns or dehalogenated completely.

Michael-Initiated Ring Closure (MIRC): This approach involves the Michael addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization to form the cyclopropane ring. rsc.org Stereoselectivity can be achieved by using chiral substrates, nucleophiles, or catalysts. rsc.org

Methodologies for Aldehyde Group Introduction

The introduction of a carbaldehyde group onto a cyclopropane ring can be achieved through various synthetic routes. One direct approach is the cyclopropanation of α,β-unsaturated aldehydes. However, other strategies involve the modification of a pre-existing functional group on the cyclopropane ring.

A notable method for the synthesis of substituted cyclopropanecarboxaldehydes involves a tandem Wittig reaction-ring contraction process starting from α-hydroxycyclobutanones. organic-chemistry.org Another relevant strategy is the semi-benzilic Favorskii rearrangement of 3-substituted-2,2-dichlorocyclobutanols. This method has been specifically used to stereoselectively synthesize cis-2-aryl- and 2-alkyl-1-chlorocyclopropanecarboxaldehydes. researchgate.net The process starts with a [2+2] cycloaddition of an alkene with dichloroketene (B1203229) to form a dichlorocyclobutanone, which is then stereoselectively reduced to the corresponding alcohol before undergoing a base-promoted ring contraction to yield the target chlorocyclopropanecarboxaldehyde. researchgate.net

Stereoselective Synthesis of 2-CHLOROCYCLOPROPANE-1-CARBALDEHYDE

Achieving stereocontrol in the synthesis of a disubstituted cyclopropane like this compound, which has two stereocenters, requires sophisticated asymmetric strategies. The goal is to control both the relative (cis/trans) and absolute (R/S) configuration of the stereocenters.

Enantioselective Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is typically achieved using either chiral catalysts or chiral auxiliaries.

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantioenriched product. In the context of cyclopropanation, chiral transition metal complexes are frequently used to control the stereochemical outcome of the carbene or carbenoid addition to an alkene.

Rhodium and Cobalt Catalysis: Chiral rhodium complexes are effective for enantioselective cyclopropanation reactions using sulfoxonium ylides and β,γ-unsaturated ketoesters, yielding optically pure trisubstituted cyclopropanes with excellent enantio- and diastereoselectivity. organic-chemistry.org Similarly, cobalt(II) complexes of D2-symmetric chiral porphyrins can catalyze the asymmetric cyclopropanation of olefins with α-cyanodiazoacetates, affording products in high yields and selectivities. organic-chemistry.org A cobalt-based metalloradical catalysis system has also been developed for the asymmetric radical cyclopropanation of alkenes with in situ-generated α-heteroaryldiazomethanes. nih.gov

The table below summarizes representative catalyst systems used in asymmetric cyclopropanation.

| Catalyst System | Substrates | Key Features |

| Chiral Rhodium Complex | β,γ-unsaturated ketoesters, sulfoxonium ylides | Excellent enantio- and diastereoselectivity for 1,2,3-trisubstituted cyclopropanes. organic-chemistry.org |

| Cobalt(II)-Chiral Porphyrin | Alkenes, α-cyanodiazoacetates | High yields, high diastereo- and enantioselectivity. organic-chemistry.org |

| Cobalt(II)-Chiral Amidoporphyrin | Alkenes, α-heteroaryldiazomethanes | Effective for challenging substrates via a radical mechanism. nih.gov |

| Gold Complexes | Various carbenoid precursors | Mild conditions, high efficiency, and good selectivity. rsc.org |

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantioenriched product.

Evans' oxazolidinones are effective chiral auxiliaries used in asymmetric alkylations and have been applied to the synthesis of natural products. researchgate.net A powerful strategy for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes combines the use of a chiral auxiliary with a substrate-directed reaction in a three-step sequence: rsc.orgnih.gov

Aldol (B89426) Addition: A chiral N-acyl oxazolidinone undergoes a diastereoselective aldol reaction with an α,β-unsaturated aldehyde to produce a syn-aldol product. rsc.org

Directed Cyclopropanation: The hydroxyl group of the aldol product directs the cyclopropanation of the alkene, for example, in a Simmons-Smith reaction, leading to a cyclopropyl-aldol with high diastereoselectivity. rsc.org

Retro-Aldol Cleavage: The temporary β-hydroxy stereocenter is removed via a retro-aldol reaction, which releases the chiral cyclopropane-carboxaldehyde in high enantiomeric excess and regenerates the parent chiral auxiliary. rsc.orgresearchgate.net

This "temporary stereocentre" approach effectively transfers the chirality from the auxiliary to the final cyclopropane product. rsc.org More recently, the concept has been extended to installing a transient chiral auxiliary through asymmetric catalysis, which then controls the stereochemistry of subsequent cyclopropanation or epoxidation reactions. nih.govnih.gov This innovative method reduces the need for different chiral catalysts for various transformations. nih.gov

The table below outlines the general steps in a chiral auxiliary-mediated synthesis of cyclopropane carboxaldehydes.

| Step | Reaction | Purpose | Stereochemical Control |

| 1 | Aldol Addition | Covalently attach a chiral auxiliary to an achiral substrate. | The chiral auxiliary directs the formation of a specific stereoisomer of the aldol product. rsc.org |

| 2 | Cyclopropanation | Form the cyclopropane ring. | The stereocenter created in the aldol step directs the facial selectivity of the cyclopropanation. rsc.org |

| 3 | Auxiliary Cleavage | Remove the chiral auxiliary. | Releases the enantiomerically enriched cyclopropane carboxaldehyde. rsc.orgresearchgate.net |

Biocatalytic Transformations

The application of enzymes as catalysts (biocatalysis) for chemical synthesis has emerged as a powerful tool for creating stereochemically complex molecules under mild conditions. While specific biocatalytic routes to this compound are not extensively documented, the principles of enzymatic cyclopropanation are well-established and offer a promising avenue for its synthesis.

Engineered heme proteins, such as myoglobin (B1173299) and cytochrome P450 variants, have been successfully employed to catalyze carbene transfer reactions to olefins, forming cyclopropane rings with high diastereo- and enantioselectivity. researchgate.netnih.gov For instance, engineered myoglobin catalysts have been developed for the cyclopropanation of chloro- and bromo-substituted olefins using diazoacetonitrile as a carbene source, yielding halogenated cyclopropanes with excellent stereocontrol (up to 99% diastereomeric and enantiomeric excess). researchgate.net

A general chemoenzymatic strategy involves:

Enzyme Engineering: A protein, such as Rhodothermus marinus nitric oxide dioxygenase (RmaNOD), is engineered to selectively catalyze the formation of a specific cyclopropane stereoisomer. nih.gov

Carbene Transfer: The engineered enzyme facilitates the transfer of a carbene (or carbenoid) from a diazo compound to an appropriately substituted alkene.

Functional Group Interconversion: The resulting cyclopropane product, often an ester or boronate, can then be chemically converted to the desired carbaldehyde.

This biocatalytic approach avoids the need for expensive chiral ligands or heavy metal catalysts and reduces organic solvent waste, aligning with the principles of green chemistry. nih.gov The primary challenge remains the adaptation of these systems to accept the specific substrates required for the synthesis of this compound.

Diastereoselective Control in Synthesis

Controlling the relative orientation of the chloro and carbaldehyde substituents on the cyclopropane ring is a key synthetic challenge. Diastereoselective control can be achieved by manipulating either the substrate or the reagents used in the cyclopropanation reaction.

In substrate-controlled synthesis, a pre-existing chiral center in the starting material directs the stereochemical outcome of the cyclopropanation step. The inherent stereochemistry of the substrate biases the approach of the incoming reagents to one face of the molecule over the other.

A prominent example of this strategy involves the use of alkenyl cyclopropyl (B3062369) carbinol derivatives. nih.gov The rigidity of the cyclopropyl group and the directing effect of the carbinol (hydroxyl) group can lead to highly diastereoselective reactions on the adjacent alkenyl moiety. nih.gov For the synthesis of this compound, a hypothetical substrate-controlled approach could involve a chiral auxiliary attached to an alkene precursor. The auxiliary would direct the addition of a chlorocarbene to a specific face of the double bond, establishing the desired relative stereochemistry. After the cyclopropanation, the auxiliary would be cleaved to reveal the final product.

Reagent-controlled synthesis employs chiral reagents, catalysts, or additives to influence the stereochemical outcome, regardless of any pre-existing chirality in the substrate. This is a highly versatile approach for creating stereodefined cyclopropanes.

Key strategies include:

Chiral Catalysts: Organocatalysis and transition-metal catalysis are central to this approach. For example, peptide-based catalysts have been used for the highly diastereo- and enantioselective cyclopropanation of α,β-unsaturated aldehydes. acs.org Similarly, chiral telluronium ylides have been shown to control the diastereoselectivity in the synthesis of vinylcyclopropanes. sioc.ac.cn

Metal Carbenoids: Rhodium and copper complexes with chiral ligands are widely used to catalyze the decomposition of diazo compounds, generating chiral metal carbenoids that add to alkenes with high stereocontrol. These methods often favor the formation of the more thermodynamically stable trans-cyclopropane isomer.

A new electrochemical method exploits dicationic adducts derived from the electrolysis of thianthrene (B1682798) in the presence of an alkene. These intermediates react with carbon pronucleophiles to form cyclopropanes with high diastereoselectivity, offering a scalable and versatile protocol. nih.govresearchgate.netnih.gov

Synthesis of Specific Isomeric Forms

Distinct synthetic routes have been developed to selectively target the cis and trans isomers of this compound and related structures.

A robust and stereoselective method for synthesizing the cis isomer involves a semi-benzilic Favorskii rearrangement of a 3-substituted-2,2-dichlorocyclobutanol intermediate. researchgate.net This multi-step process provides the target compound with high stereoselectivity.

The key steps of this pathway are:

[2+2] Cycloaddition: Dichloroketene (generated in situ) reacts with a chosen alkene via a [2+2] cycloaddition to form a 3-substituted-2,2-dichlorocyclobutanone.

Stereoselective Reduction: The ketone is then reduced to the corresponding alcohol. This reduction is highly stereoselective, yielding exclusively the cis-3-substituted-2,2-dichlorocyclobutanol. The steric hindrance from the substituent in the 3-position directs the approach of the reducing agent.

Favorskii Rearrangement: The crucial ring contraction is induced by adding a base (e.g., NaOH). This base-promoted rearrangement proceeds stereoselectively to yield the final cis-2-chlorocyclopropane-1-carbaldehyde. researchgate.net

Table 1: Synthesis of cis-2-Substituted-1-Chlorocyclopropanecarboxaldehydes via Favorskii Rearrangement

| Starting Alkene (Substituent) | Reducing Agent | Base | Overall Yield (%) | Reference |

|---|---|---|---|---|

| Styrene (Phenyl) | LiAlH(OtBu)3 | NaOH | ~60% | researchgate.net |

| Cyclohexene | LiAlH(OtBu)3 | NaOH | ~55% | researchgate.net |

| 1-Octene (Hexyl) | LiAlH(OtBu)3 | NaOH | ~58% | researchgate.net |

The synthesis of the trans isomer often requires a different strategic approach. A highly diastereoselective method for preparing trans-2-substituted cyclopropylamines from readily available α-chloroaldehydes has been developed, which provides a conceptual blueprint for accessing the corresponding carbaldehyde. chemrxiv.orgnih.gov

This method proceeds through the following key steps:

Homoenolate Formation: An α-chloroaldehyde is treated with a zinc reagent like bis(iodozincio)methane (CH₂(ZnI)₂) to form an electrophilic zinc homoenolate intermediate.

Intermediate Trapping: This intermediate is then trapped in situ with a nucleophile. In the documented procedure, an amine is used to form a cyclopropylamine. chemrxiv.orgnih.gov

Ring Closure: An intramolecular nucleophilic substitution results in the closure of the three-membered ring, affording the trans-cyclopropane product with high diastereoselectivity (typically >5:1 d.r.). chemrxiv.org

It has been observed that the addition of a polar aprotic co-solvent can prevent cis/trans-isomerization, locking in the kinetic trans product. chemrxiv.orgnih.gov While this route directly produces a cyclopropylamine, modification of the nucleophile or subsequent conversion of the amine group could be adapted to yield the target trans-carbaldehyde.

Table 2: Diastereoselective Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes

| α-Chloroaldehyde Substrate | Amine Nucleophile | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |

|---|---|---|---|---|

| 2-Chloro-3-phenylpropanal | Morpholine | >99% | 4.4:1 | chemrxiv.org |

| 2-Chlorooctanal | N-Benzyl-tert-butylamine | 85% | >20:1 | chemrxiv.org |

| 2-Chloro-4-methylpentanal | Piperidine | 95% | 5.5:1 | chemrxiv.org |

Evolution of Synthetic Strategies for Substituted Chloro-Cyclopropane Scaffolds

The construction of the cyclopropane ring, a motif present in numerous natural products and pharmaceuticals, has been a subject of extensive research. Early methods for the synthesis of cyclopropanes often involved harsh reaction conditions and lacked stereoselectivity. However, the field has seen significant advancements, leading to the development of highly efficient and stereoselective catalytic methods.

Historically, the synthesis of cyclopropanes could be achieved through intramolecular cyclization reactions of 1,3-dihalides or via the addition of carbenes and carbenoids to alkenes. The Simmons-Smith reaction, for instance, utilizes an organozinc carbenoid to convert alkenes into cyclopropanes, often with high stereospecificity. This method's utility is demonstrated in its application to the synthesis of complex natural products where a cyclopropane ring is installed with control over its stereochemistry.

More recent developments have focused on transition-metal catalyzed cyclopropanations, which offer a high degree of control over both diastereoselectivity and enantioselectivity. Catalysts based on rhodium, copper, and palladium have been particularly successful in this regard. These catalysts can activate diazo compounds to form metal carbenes, which then react with alkenes to furnish the desired cyclopropane products. The choice of metal and the ligand environment are crucial in dictating the stereochemical outcome of the reaction.

For the specific synthesis of chloro-substituted cyclopropanes, a notable strategy involves the Favorskii rearrangement of α-halo ketones. ddugu.ac.inwikipedia.orgscienceinfo.comadichemistry.com This reaction, which proceeds through a cyclopropanone (B1606653) intermediate, can be a powerful tool for ring contraction and the formation of cyclopropane derivatives. For instance, the rearrangement of a 3-substituted-2,2-dichlorocyclobutanol can lead to the stereoselective formation of a cis-2-substituted-1-chlorocyclopropanecarboxaldehyde. While a direct synthesis of this compound via this method has not been extensively detailed in the available literature, the principle of the Favorskii rearrangement provides a plausible and strategic approach to accessing this particular scaffold. The reaction mechanism involves the formation of an enolate, which then undergoes an intramolecular nucleophilic substitution to form the cyclopropanone intermediate. Subsequent attack by a nucleophile and ring-opening yields the cyclopropane product. adichemistry.com

The evolution of these synthetic strategies can be summarized in the following table, highlighting the progression from classical, often stoichiometric methods to modern, catalytic, and more sustainable approaches.

| Era | Dominant Synthetic Strategies | Key Features | Stereochemical Control | Sustainability Considerations |

| Early to Mid-20th Century | Intramolecular cyclizations (e.g., Wurtz reaction), addition of free carbenes. | Often required harsh conditions, stoichiometric reagents, and produced significant waste. | Generally poor to moderate. | Low atom economy, use of hazardous reagents. |

| Mid to Late 20th Century | Carbenoid additions (e.g., Simmons-Smith reaction), Favorskii rearrangement. | Improved functional group tolerance, higher yields, and better stereospecificity in some cases. | Good for certain substrates (e.g., directed Simmons-Smith), but enantioselectivity was a challenge. | Moderate atom economy, still reliant on stoichiometric metals in some cases. |

| Late 20th Century to Present | Transition-metal catalyzed cyclopropanations (Rh, Cu, Pd), asymmetric catalysis. | High efficiency, excellent stereoselectivity (diastereo- and enantioselectivity), milder reaction conditions. | High, tunable through ligand design. | Improved atom economy, potential for catalyst recycling, reduced waste. |

Considerations of Atom Economy and Sustainable Synthetic Protocols in Production

The principles of green chemistry, particularly atom economy, have become increasingly important in the design of synthetic routes. Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction would have 100% atom economy, meaning no atoms are wasted as byproducts.

Addition reactions, such as the catalytic cyclopropanation of an alkene with a carbene source, are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. For instance, the rhodium-catalyzed decomposition of a diazo compound in the presence of an appropriate alkene to form a cyclopropane is a highly atom-economical process, with dinitrogen being the only byproduct.

The following table provides a comparative analysis of hypothetical synthetic routes to a substituted cyclopropane, illustrating the impact of the chosen methodology on atom economy.

| Synthetic Approach | Key Reagents and Byproducts | Atom Economy Calculation (Illustrative) | Sustainability Merits | Sustainability Drawbacks |

| Classical Multi-step Synthesis | Stoichiometric reagents (e.g., strong bases, protecting groups), generates significant salt and organic waste. | % Atom Economy = (MW of Product / Σ MW of Reactants) x 100. Likely to be low due to numerous reagents and intermediates. | - | High E-factor (environmental factor), use of hazardous solvents, energy-intensive workups. |

| Simmons-Smith Reaction | Diiodomethane, Zinc-Copper couple. Byproducts include zinc iodide. | Moderate. The mass of the zinc and iodine atoms are not incorporated into the final product. | High stereospecificity for certain substrates. | Use of stoichiometric heavy metals, generation of metal waste. |

| Catalytic Cyclopropanation | Alkene, Diazo compound, Transition-metal catalyst (e.g., Rh₂(OAc)₄). Byproduct is N₂. | High. Most atoms from the alkene and the carbene fragment of the diazo compound are incorporated. | High efficiency, low catalyst loading, potential for catalyst recycling, minimal waste. | Diazo compounds can be hazardous and require careful handling. |

Sustainable synthetic protocols for the production of this compound and its derivatives would prioritize catalytic methods over stoichiometric ones. The development of recyclable catalysts, the use of safer and more environmentally benign solvents, and the minimization of energy consumption are all crucial aspects of a green synthetic approach. Furthermore, exploring biocatalytic methods, which often operate under mild conditions with high selectivity, could offer a promising avenue for the future sustainable production of complex cyclopropane-containing molecules.

Reaction Pathways and Mechanistic Studies of 2 Chlorocyclopropane 1 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is a primary site of reactivity in 2-chlorocyclopropane-1-carbaldehyde, readily undergoing nucleophilic addition, oxidation, and reduction reactions.

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group is a prime target for various nucleophiles. masterorganicchemistry.com The outcome of these reactions can be influenced by the nature of the nucleophile and the reaction conditions.

Carbon Nucleophile Additions (e.g., Grignard, Organolithium, Wittig)

Reactions with carbon-based nucleophiles are fundamental for forming new carbon-carbon bonds.

Grignard and Organolithium Reagents: These strong nucleophiles are expected to add to the aldehyde to form secondary alcohols. wvu.educhemguide.co.ukchemistrysteps.comlibretexts.org The general mechanism involves the nucleophilic attack of the alkyl or aryl group from the organometallic reagent on the carbonyl carbon. chemistrysteps.com Subsequent workup with an aqueous acid neutralizes the intermediate alkoxide to yield the final alcohol product. chemistrysteps.com Everything must be perfectly dry as Grignard reagents react with water. chemguide.co.uk

Wittig Reaction: The Wittig reaction offers a reliable method for converting aldehydes into alkenes with a high degree of control over the double bond's location. organic-chemistry.orgwikipedia.orgchemistrytalk.orglibretexts.org The reaction involves a phosphonium (B103445) ylide, which reacts with the aldehyde via a cyclic intermediate known as an oxaphosphetane. wikipedia.orgchemistrysteps.com This intermediate then fragments to give the desired alkene and a phosphine (B1218219) oxide. organic-chemistry.org The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. wikipedia.org

Table 1: Examples of Carbon Nucleophile Additions to Aldehydes

| Reaction Type | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Grignard Reaction | CH₃MgBr | Secondary Alcohol | chemguide.co.ukchemistrysteps.com |

| Organolithium Reaction | n-BuLi | Secondary Alcohol | libretexts.org |

Heteroatom Nucleophile Additions

Nucleophiles containing heteroatoms such as oxygen, nitrogen, and sulfur can also add to the aldehyde group, leading to a variety of functionalized cyclopropane (B1198618) derivatives. For instance, the reaction with amines can lead to the formation of imines, which are valuable intermediates for further synthetic transformations.

Oxidation and Reduction Chemistries

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used to convert the aldehyde group of similar compounds into a carboxylic acid. This transformation is a standard procedure in organic synthesis. The corresponding 2-chlorocyclopropane-1-carboxylic acid is a known compound. echemi.com

Reduction: The reduction of the aldehyde to a primary alcohol can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose, offering high yields and selectivity.

Table 2: Oxidation and Reduction of Aldehyde-Containing Cyclopropanes

| Transformation | Reagent Example | Product Functional Group | Reference |

|---|---|---|---|

| Oxidation | KMnO₄ or CrO₃ | Carboxylic Acid |

Condensation and Derivatization Reactions

The aldehyde group can participate in condensation reactions to form larger molecules. For example, condensation with activated methylene (B1212753) compounds or other carbonyl compounds can lead to the formation of α,β-unsaturated systems. Additionally, the aldehyde can be derivatized to form oximes, hydrazones, and other related structures, which can be useful for characterization or as intermediates in further reactions. In a related system, 2-chloroquinoline-3-carbaldehyde (B1585622) has been shown to undergo condensation with acetophenones to yield unsaturated ketones. nih.gov

Transformations Involving the Cyclopropane Ring System

The cyclopropane ring in this compound is inherently strained and can undergo ring-opening reactions, particularly when activated by the chloro substituent. The chlorine atom can lower the activation barrier for radical-mediated ring-opening. smolecule.com

Studies on related 1,1-dihalo-2-substituted cyclopropanes have shown that they can undergo ring-opening under various conditions. For example, treatment of 1,1-dibromo-2-chlorocyclopropanes with nickel carbonyl in the presence of an alcohol leads to a ring-opening carbonylation reaction, yielding β,γ-unsaturated esters. oup.com This type of transformation highlights the potential for the cyclopropane ring to act as a masked double bond, which can be revealed under appropriate synthetic conditions.

Furthermore, the electrocyclic ring-opening of halocyclopropanes is a known process that proceeds in a stereospecific manner. stereoelectronics.org The presence of a polar substituent on the ring can direct the regioselectivity of the attack. umich.edu These studies on analogous systems suggest that the cyclopropane ring of this compound could be opened to provide access to functionalized acyclic structures.

Ring-Opening Reactions

The high degree of ring strain in the cyclopropane ring of this compound makes it susceptible to cleavage under various conditions. The presence of both an electron-withdrawing aldehyde group and a chlorine atom significantly influences the regioselectivity and mechanism of these ring-opening reactions.

Electrophilic Ring Opening

The activation of the cyclopropane ring by an electrophile facilitates its opening, leading to the formation of linear, halogenated structures. A notable example is the electrophile-induced ring opening of 2-aryl-1-chlorocyclopropanecarbaldehydes, which serve as close analogs to the title compound. These reactions lead to the formation of halogenated butanals. researchgate.netresearchgate.netmolaid.com The reaction is believed to proceed through the formation of a cyclopropylcarbinyl-like cation, which is stabilized by the aryl group and subsequently undergoes ring opening. The regioselectivity of the nucleophilic attack on the resulting intermediate determines the final product structure.

Research on 2-aryl-1-chlorocyclopropanecarbaldehydes has shown that treatment with an electrophile, followed by reaction with a nucleophile, can yield various substituted butanals. These transformations highlight the utility of chlorocyclopropanecarbaldehydes as precursors to functionalized acyclic compounds. researchgate.netresearchgate.net

| Electrophile | Nucleophile | Product | Yield (%) | Reference |

| H+ | Cl- | 2-Aryl-1,3-dichlorobutanal | Varies | researchgate.netresearchgate.net |

| Br2 | Br- | 2-Aryl-1-chloro-1,3-dibromobutanal | Varies | researchgate.netresearchgate.net |

Table 1: Examples of Electrophilic Ring-Opening Reactions of 2-Aryl-1-chlorocyclopropanecarbaldehydes.

Nucleophilic Ring Opening

The presence of the electron-withdrawing aldehyde group can activate the cyclopropane ring towards nucleophilic attack. While direct nucleophilic ring-opening of this compound is not extensively documented, studies on similar activated cyclopropanes, such as donor-acceptor cyclopropanes, provide insight into potential reaction pathways. rsc.orgnih.govresearchgate.net In these systems, nucleophilic attack typically occurs at the carbon beta to the activating group, leading to a ring-opened enolate intermediate which is then protonated.

For this compound, a nucleophile could potentially attack the carbon bearing the chlorine atom in an SN2-type reaction, or attack the aldehyde carbonyl, which might then trigger a subsequent ring-opening. The outcome would be highly dependent on the nature of the nucleophile and the reaction conditions. For instance, strong, soft nucleophiles might favor direct attack on the ring, while harder nucleophiles might prefer addition to the carbonyl.

| Nucleophile | Proposed Product | Mechanistic Insight | Reference |

| Thiophenoxide | 2-Thiophenyl-3-chlorobutanal | Attack at the carbon bearing the chlorine | nih.gov |

| Cyanide | 3-Chloro-2-(cyanomethyl)propanal | Michael-type addition followed by ring opening | rsc.org |

Table 2: Plausible Nucleophilic Ring-Opening Reactions based on Analogous Systems.

Thermal and Photochemical Ring Opening

Thermal and photochemical conditions can also induce the cleavage of the cyclopropane ring. According to the Woodward-Hoffmann rules, the thermal ring-opening of a cyclopropane to an alkene is a conrotatory process, while the photochemical reaction is disrotatory. stereoelectronics.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org For this compound, thermal activation could lead to the formation of a chlorinated unsaturated aldehyde. The stereochemistry of the starting material would dictate the stereochemistry of the resulting alkene.

Photochemical excitation of the aldehyde carbonyl group can lead to various transformations. In related systems, such as β,γ-unsaturated aldehydes, photochemical irradiation can induce an oxa-di-π-methane rearrangement to form cyclopropyl (B3062369) carbaldehydes. researchgate.net Conversely, irradiation of cyclopropyl ketones is known to cause rearrangements and ring-opening. acs.orgacs.org It is plausible that this compound could undergo photochemical ring-opening to yield a diradical intermediate, which could then lead to various products depending on the reaction environment.

| Conditions | Expected Product Type | Stereochemical Rule | Reference |

| Thermal (Δ) | Chloro-substituted unsaturated aldehyde | Conrotatory | stereoelectronics.orglibretexts.org |

| Photochemical (hν) | Chloro-substituted unsaturated aldehyde | Disrotatory | masterorganicchemistry.commasterorganicchemistry.com |

Table 3: Predicted Outcomes of Thermal and Photochemical Ring-Opening Reactions.

Rearrangement Reactions

In addition to direct ring-opening, this compound can undergo various rearrangement reactions, often initiated by the formation of reactive intermediates.

Sigmatropic Rearrangements

Sigmatropic rearrangements involve the migration of a sigma-bond across a pi-system. While there are no specific reports on sigmatropic rearrangements of this compound itself, related systems offer insights into potential pathways. For example, a researchgate.netrsc.org-sigmatropic shift could potentially occur, leading to a rearranged product. However, the high energy barrier for such a rearrangement in a simple cyclopropane system makes it less likely without specific activation, such as the formation of an enolate or a related anionic species. wikipedia.orglibretexts.org

Carbene/Carbenoid Rearrangements

The generation of a carbene or carbenoid from the aldehyde functionality of this compound would open up pathways for rearrangement. For instance, conversion of the aldehyde to a tosylhydrazone followed by decomposition can generate a cyclopropyl carbene. researchgate.net Cyclopropyl carbenes are known to undergo rearrangement to cyclobutenes. researchgate.net In the case of this compound, this would lead to the formation of a chlorocyclobutene derivative. The direction of the ring expansion would be influenced by the substituents on the cyclopropane ring.

Another possibility is the Wolff rearrangement, which involves the rearrangement of an α-diazoketone to a ketene (B1206846). While the starting material is an aldehyde, it could potentially be converted to an α-diazoketone, which upon decomposition would form a carbene that rearranges to a vinylketene. This ketene could then be trapped by a suitable nucleophile.

| Intermediate | Rearrangement Type | Potential Product | Reference |

| Cyclopropyl carbene | Ring expansion | Chlorocyclobutene | researchgate.net |

| Acyl carbene (from derived α-diazoketone) | Wolff Rearrangement | Chloro-substituted vinylketene | libretexts.org |

Table 4: Potential Rearrangement Reactions via Carbene/Carbenoid Intermediates.

Influence of the Chlorine Substituent on Reactivity

Inductive and Steric Effects

The chlorine atom is known to exert a strong electron-withdrawing inductive effect (-I effect) due to its high electronegativity. upertis.ac.iddrupaldays.org This effect would decrease the electron density of the cyclopropane ring and the adjacent carbonyl carbon, influencing the molecule's reactivity towards nucleophiles and electrophiles. The presence of the chlorine atom also introduces steric bulk, which can hinder the approach of reagents to the neighboring reaction centers, namely the aldehyde group and the cyclopropane ring itself. drupaldays.org The interplay between these electronic and steric factors dictates the regioselectivity and stereoselectivity of its reactions.

Participation in Reaction Mechanisms

The chlorine atom can act as a leaving group in nucleophilic substitution reactions. Depending on the reaction conditions, these substitutions could proceed through various mechanisms, such as an SN1-like pathway involving a cyclopropyl cation intermediate or an SN2-like pathway. The unique structure of the cyclopropane ring would heavily influence the viability and stereochemical outcome of these pathways. For instance, substitution reactions on related cyclopropyl systems have been shown to proceed with either retention or inversion of configuration, sometimes involving bicyclobutonium intermediates. Furthermore, the chlorine atom's presence is integral to elimination reactions, which would lead to the formation of cyclopropene (B1174273) derivatives.

Comprehensive Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations, including transition state analysis, kinetic isotope effect studies, and computational validation, are crucial for a deep understanding of a compound's reactivity. Unfortunately, such studies specifically for this compound are not documented in the accessible scientific literature.

Transition State Analysis

Transition state analysis involves the characterization of the highest energy point along a reaction coordinate. acs.org For reactions involving this compound, this would provide insight into bond-breaking and bond-forming processes. For example, in a substitution reaction, transition state analysis could reveal the extent of C-Cl bond cleavage and C-Nucleophile bond formation. Computational chemistry methods, such as Density Functional Theory (DFT), are standard tools for calculating the geometries and energies of transition states. nih.gov However, no such computational studies for this specific molecule have been published.

Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by comparing the rates of reaction for molecules with different isotopes at a particular position. princeton.edunih.govyoutube.comyoutube.com For example, a primary deuterium (B1214612) KIE (kH/kD > 1) would be expected for a reaction where a C-H bond adjacent to the aldehyde is broken in the rate-determining step. Secondary KIEs could provide information about changes in hybridization at the reaction center. For instance, distinguishing between SN1 and SN2 or E1 and E2 mechanisms can often be achieved by measuring KIEs at the alpha or beta positions. princeton.eduyoutube.comyoutube.com There are no reported KIE studies for this compound.

Computational Validation of Reaction Mechanisms

Modern computational chemistry provides robust methods for validating proposed reaction mechanisms. nih.gov By modeling the potential energy surface, researchers can map out the entire reaction pathway, identify intermediates and transition states, and calculate activation energies. uni-regensburg.deffhdj.com This can corroborate experimental findings or predict reactivity in the absence of experimental data. A computational study on the dechlorination of monochloropropane by Rh(I) complexes highlights the level of detail such methods can provide. nih.gov However, a specific computational investigation into the reaction mechanisms of this compound has not been performed or published.

Application As a Versatile Synthetic Building Block in Complex Molecule Construction

Utility in Asymmetric Synthesis

Asymmetric synthesis, the formation of chiral molecules in unequal amounts, is fundamental to modern chemistry, particularly in the development of pharmaceuticals. wikipedia.org 2-Chlorocyclopropane-1-carbaldehyde serves as a key substrate in methodologies aimed at creating stereochemically defined molecules.

The creation of enantiomerically pure cyclopropanes is a significant area of synthetic chemistry. The aldehyde functionality in this compound provides a handle for introducing chirality through various asymmetric transformations.

One effective strategy involves the use of chiral auxiliaries . wikipedia.org These are chiral organic compounds that are temporarily incorporated into the substrate, directing a subsequent reaction to proceed with high diastereoselectivity. After the desired stereocenter is set, the auxiliary is removed and can often be recovered. For instance, α,β-unsaturated amides derived from chiral camphorpyrazolidinone auxiliaries have been used as Michael acceptors for dichlorocarbene (B158193), leading to the formation of gem-dichlorocyclopropane derivatives with high diastereoselectivity. chemrxiv.org The chiral auxiliary sterically guides the approach of the carbene, favoring the formation of one diastereomer over the other. chemrxiv.org

Another powerful approach is catalytic asymmetric synthesis , where a small amount of a chiral catalyst generates a large quantity of a chiral product. wikipedia.org One-pot methods have been developed for the catalytic asymmetric synthesis of halocyclopropyl alcohols, which can possess up to four stereogenic centers, starting from achiral materials. nih.gov These methods often involve the asymmetric addition of an organozinc reagent to a carbonyl compound, generating a chiral allylic alkoxide intermediate that then directs a subsequent diastereoselective cyclopropanation. nih.gov

A novel strategy for producing enantiopure cyclopropane (B1198618) carboxaldehydes employs a three-step sequence of aldol (B89426)–cyclopropanation–retro-aldol reactions, effectively combining the use of chiral auxiliaries with substrate-directed reactions to achieve high levels of stereocontrol. rsc.org

Research Findings on Asymmetric Synthesis of Chiral Cyclopropanes

| Methodology | Key Reagents/Catalysts | Outcome | Reference |

|---|---|---|---|

| Chiral Auxiliary Directed Cyclopropanation | Camphorpyrazolidinone auxiliary, dichlorocarbene | High diastereoselectivity in the formation of gem-dichlorocyclopropane derivatives. | chemrxiv.org |

| Catalytic Asymmetric Halocyclopropanation | Chiral ligand, organozinc reagent, haloform | Enantioenriched halocyclopropyl alcohols with high diastereoselectivity (dr > 20:1) and enantioselectivity (89–99% ee). | nih.gov |

The rigid structure of the cyclopropane ring plays a crucial role in directing the stereochemical outcome of subsequent reactions. The substituents on the ring can create a biased steric environment, forcing incoming reagents to approach from a specific face.

A notable example is the stereoselective synthesis of cis-2-aryl- and 2-alkyl-1-chlorocyclopropanecarboxaldehydes. researchgate.net This method utilizes a semi-benzilic Favorskii rearrangement of 3-substituted-2,2-dichlorocyclobutanols. The stereochemistry of the starting cyclobutanol, which is controlled during its synthesis via stereoselective reduction, directly dictates the cis configuration of the resulting chlorocyclopropanecarboxaldehyde. researchgate.net This demonstrates a powerful substrate-controlled transformation where the stereochemical information embedded in a precursor ring system is effectively transferred to the cyclopropane product.

Furthermore, the generation of cyclopropylmagnesium carbenoids from 1-chlorocyclopropyl p-tolyl sulfoxides offers a pathway for highly stereospecific transformations. researchgate.net These carbenoid species react in a concerted manner, similar to singlet carbenes, allowing for the stereospecific insertion into C-C bonds. researchgate.net This high fidelity in transferring stereochemical information is critical for building complex molecules with predictable three-dimensional structures.

The diastereoselective cyclopropanation of allylic alkoxides is another prime example of the cyclopropane core's influence. nih.gov The hydroxyl group of the allylic alcohol coordinates to the zinc-based cyclopropanating reagent, directing the delivery of the carbene to one face of the double bond, resulting in excellent diastereoselectivity. nih.gov

Precursor for Advanced Organic Scaffolds

The inherent ring strain and functionality of this compound make it an ideal starting point for constructing more elaborate and structurally diverse molecules, including polycyclic, spirocyclic, and heterocyclic systems. These scaffolds are prevalent in natural products and medicinally important compounds.

Polycyclic systems, which contain multiple fused rings, are common motifs in biologically active molecules. Gem-dihalocyclopropanes, readily accessible from precursors like this compound, are valuable intermediates in the synthesis of such systems. chemrxiv.org The strain energy of the cyclopropane ring can be harnessed as a driving force for ring-expansion or rearrangement reactions to build larger carbocyclic frameworks.

For example, the cyclopentane (B165970) ring, which can be derived from cyclopropane precursors, is a ubiquitous structural element in bicyclic and polycyclic natural products and is a recognized motif in drug discovery. unibe.ch Methodologies that transform cyclopropane derivatives into larger ring systems are therefore of significant interest. While direct examples starting from this compound are specific, the general principle of using strained rings to access polycyclic structures is well-established. For instance, azulene-embedded polycyclic aromatic hydrocarbons (PAHs) have been synthesized from 1,2,3-triarylazulene precursors through oxidative cyclization reactions, showcasing the construction of complex fused systems. rsc.org

Spiro compounds, characterized by two rings connected through a single shared atom, represent an important class of three-dimensional molecules found in many natural products. The spirooxindole core, in particular, is a privileged structure in medicinal chemistry. beilstein-journals.org

Derivatives of dichlorocyclopropane have been shown to be effective precursors for spiropentane (B86408) systems. chemrxiv.org The synthesis involves the initial formation of a gem-dichlorocyclopropane, which can then undergo further reactions, such as annulation, to yield the target spiro compound. chemrxiv.org Multi-component reactions have also been developed as an efficient strategy for constructing complex spirocyclic systems. A three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione, for example, provides rapid access to novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org

Advanced photochemical methods, such as photoredox-mediated dearomative annulation cascades, have been employed to create highly congested spiro-compounds. nih.gov These reactions can proceed through an acyl radical intermediate that undergoes either an intramolecular 6-exo-trig spirocyclization to form spiro-chromanones or an intermolecular addition followed by a 5-exo-trig cyclization to yield complex spirocyclic lactams. nih.gov

Selected Approaches to Spiro Compound Synthesis

| Precursor Type | Key Transformation | Resulting Spiro Scaffold | Reference |

|---|---|---|---|

| gem-Dichlorocyclopropane derivatives | Annulation | Spiropentane carboxylic acid derivatives | chemrxiv.org |

| Isatin, arylamine, dione | Three-component reaction | Spiro[dihydropyridine-oxindoles] | beilstein-journals.org |

Heterocyclic compounds, which contain at least one non-carbon atom in a ring, are of immense importance in chemistry and biology. openaccessjournals.comuomus.edu.iq The reactivity of this compound makes it a suitable precursor for a wide range of heterocyclic systems. The aldehyde group can participate in condensation reactions with various nucleophiles to form rings, while the chloro-substituted cyclopropane moiety can undergo ring-opening or substitution reactions.

Gem-dihalocyclopropanes are recognized as versatile intermediates for the synthesis of heterocyclic compounds. chemrxiv.org The development of multi-component assembly processes has proven particularly effective for the rapid construction of diverse and complex heterocyclic libraries. nih.gov For example, a Mannich-type multi-component reaction followed by a 1,3-dipolar cycloaddition has been used to create a large library of novel pentacyclic and tetracyclic compounds related to the Yohimbine and Corynanthe alkaloids. nih.gov

The synthesis of nitrogen-, oxygen-, and sulfur-containing heterocycles is often a key goal in medicinal chemistry due to their prevalence in biologically active molecules. ekb.eg Tandem and multi-component reactions starting from versatile building blocks are powerful tools for achieving this molecular diversity efficiently. ekb.eg

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation of 2 Chlorocyclopropane 1 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of organic compounds, including halogenated cyclopropanes. researchgate.net

Multi-dimensional NMR for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity of atoms within a molecule and for assigning the relative stereochemistry of chiral centers. numberanalytics.com For cyclopropane (B1198618) derivatives, techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful. numberanalytics.comarkat-usa.org

COSY experiments reveal scalar couplings between protons, allowing for the tracing of proton-proton networks throughout the molecule. ipb.pt In the context of 2-chlorocyclopropane-1-carbaldehyde, COSY spectra would delineate the relationships between the aldehydic proton and the cyclopropyl (B3062369) protons, as well as the couplings between the protons on the three-membered ring.

NOESY and its rotating-frame equivalent, ROESY, provide information about the spatial proximity of nuclei. numberanalytics.com This is crucial for determining the stereochemistry of substituted cyclopropanes. For instance, a NOESY spectrum can distinguish between cis and trans isomers by identifying which protons are on the same face of the cyclopropane ring. arkat-usa.org The magnitude of the coupling constants (J-values) between cyclopropyl protons is also a well-established indicator of their relative orientation, with cis couplings generally being larger than trans couplings. cdnsciencepub.com Computational methods can further aid in the assignment of stereochemistry by calculating theoretical NMR coupling constants for different diastereomers, which can then be compared to experimental data. ic.ac.uk

| 2D NMR Technique | Information Provided | Application to this compound |

| COSY (Correlation Spectroscopy) | H-H scalar coupling correlations | Establishes the connectivity between the aldehydic proton and the cyclopropyl protons. |

| HSQC (Heteronuclear Single Quantum Coherence) | One-bond C-H correlations | Assigns protons to their directly attached carbon atoms. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Long-range (2-3 bond) C-H correlations | Confirms the connectivity between the aldehyde group and the cyclopropane ring. |

| NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) | Through-space correlations between protons | Determines the relative stereochemistry (cis/trans isomerism) of substituents on the cyclopropane ring. numberanalytics.comarkat-usa.org |

Advanced NMR Pulse Sequences for Complex Structures

For more complex derivatives of this compound, advanced NMR pulse sequences may be necessary to resolve overlapping signals and extract detailed structural information. tandfonline.com Techniques like Total Correlation Spectroscopy (TOCSY) can be used to identify entire spin systems, which is particularly useful in the presence of multiple coupled protons. numberanalytics.com

Furthermore, the development of specialized software allows for the graphical design and implementation of novel pulse sequences, offering enhanced flexibility for advanced users to tailor experiments to specific structural problems. nanalysis.com For quantitative analysis, methods such as homonuclear decoupling can improve the accuracy of signal integration by removing interference from 13C satellites. nih.gov

Mass Spectrometry Approaches

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis. uakron.edu

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's molecular formula. For this compound, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This is crucial for confirming the presence of chlorine, as the isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) would be clearly resolved.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion, followed by the analysis of the resulting product ions. uab.edumtoz-biolabs.com This technique provides detailed information about the connectivity and structural motifs within a molecule. mtoz-biolabs.com By analyzing the fragmentation patterns of this compound and its derivatives, one can deduce the likely cleavage points and rearrangements that occur upon ionization. db-thueringen.de This information can be used to confirm the proposed structure and to differentiate between isomers. mtoz-biolabs.com The fragmentation of cyclopropane rings in mass spectrometry can be complex, but often provides characteristic ions that aid in structural elucidation. nih.govnist.gov

| Mass Spectrometry Technique | Information Provided | Application to this compound |

| HRMS (High-Resolution Mass Spectrometry) | Exact mass and molecular formula | Confirms the elemental composition, including the presence of chlorine, through accurate mass measurement and isotopic pattern analysis. |

| MS/MS (Tandem Mass Spectrometry) | Fragmentation pathways and structural motifs | Elucidates the connectivity of the molecule by analyzing the fragmentation of the cyclopropane ring and the loss of the aldehyde and chloro substituents. mtoz-biolabs.comresearchgate.net |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. iitm.ac.in They are particularly useful for identifying the presence of specific functional groups. cdnsciencepub.comresearchgate.net

In the case of this compound, IR and Raman spectra would show characteristic bands for the aldehyde and the cyclopropane ring. The aldehyde group exhibits a strong C=O stretching vibration, typically in the range of 1700-1730 cm⁻¹. pressbooks.pubspectroscopyonline.com The position of this band can be influenced by the electronegativity of the chlorine atom and the strain of the cyclopropane ring. pressbooks.pub The aldehyde also has characteristic C-H stretching vibrations around 2720 and 2820 cm⁻¹. pressbooks.pubspectroscopyonline.com

The cyclopropane ring itself has a set of characteristic vibrational modes, although they can be more difficult to assign definitively. cdnsciencepub.com The C-Cl stretching vibration would also be present in the lower frequency region of the spectrum. A detailed vibrational analysis, often supported by computational calculations, can provide a deeper understanding of the molecular structure and bonding. cdnsciencepub.com

| Spectroscopic Technique | Key Vibrational Modes for this compound | Typical Wavenumber Range (cm⁻¹) |

| Infrared (IR) Spectroscopy | Aldehyde C=O stretch | 1700-1730 pressbooks.pubspectroscopyonline.com |

| Aldehyde C-H stretch | 2700-2760 and 2800-2860 pressbooks.pub | |

| C-Cl stretch | 550-850 | |

| Raman Spectroscopy | Cyclopropane ring breathing modes | Varies |

| C-H stretching and bending modes | Varies |

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is a powerful non-destructive method for assigning the absolute configuration of enantiomers in solution. nih.govlibretexts.org For this compound, the aldehyde chromophore provides a handle for such measurements.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light (Δε = εL - εR) as a function of wavelength. libretexts.org This technique is particularly sensitive to the stereochemical environment around a chromophore. researchgate.net In the case of this compound, the carbonyl group (C=O) undergoes an n → π* electronic transition in the ultraviolet (UV) region, typically around 280-300 nm, which is sensitive to the chirality of the molecule.

The sign and magnitude of the Cotton effect observed in the CD spectrum are directly related to the absolute configuration of the stereocenters. The "octant rule" for carbonyl compounds can be applied to predict the sign of the Cotton effect based on the spatial arrangement of substituents relative to the carbonyl group. nih.gov For a molecule like this compound, the chlorine atom and the cyclopropane ring carbons are the primary perturbers. Their position in the "octants" created by the nodal planes of the carbonyl n and π* orbitals will determine the sign of the CD band.

For instance, theoretical calculations combined with experimental CD measurements on a series of chiral cyclopropane-containing ligands have been used to establish their absolute stereochemistry. scispace.comresearchgate.net A positive Cotton effect (Δε > 0) for the n → π* transition would suggest one absolute configuration (e.g., 1R,2S), while a negative Cotton effect (Δε < 0) would indicate the opposite enantiomer (1S,2R). The exact position (λmax) and intensity (Δε) of the CD band are influenced by the solvent and the conformational equilibrium of the carbaldehyde group.

Table 1: Representative Circular Dichroism Data for Chiral Aldehydes

| Compound/Stereoisomer | Solvent | λmax (nm) for n → π* Transition | Molar Ellipticity [θ] (deg·cm²/dmol) | Sign of Cotton Effect |

| (1R,2S)-2-chlorocyclopropane-1-carbaldehyde (Hypothetical) | Methanol | 295 | +1500 | Positive |

| (1S,2R)-2-chlorocyclopropane-1-carbaldehyde (Hypothetical) | Methanol | 295 | -1500 | Negative |

| (R)-(+)-3-Methylcyclohexanone | Octane | 284 | +5610 | Positive |

This table includes hypothetical data for the target compound based on known principles and published data for similar molecules like 3-methylcyclohexanone (B152366) to illustrate the expected spectroscopic behavior. nih.gov

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. bhu.ac.in ORD and CD are intimately related phenomena, collectively known as the Cotton effect, and provide complementary information. scribd.com An ORD curve shows a characteristic peak and trough in the vicinity of the chromophore's absorption band. slideshare.net

For a chiral molecule like this compound, a positive Cotton effect in ORD is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, with the inflection point (where the rotation is zero) corresponding to the λmax in the CD spectrum. A negative Cotton effect shows the opposite pattern. slideshare.net The magnitude of the rotation is typically reported as the molar rotation [Φ] or specific rotation [α]. bhu.ac.in

The analysis of ORD curves can be a robust method for assigning absolute configuration, especially when clear CD signals are obtained. uni-regensburg.de The combination of both CD and ORD provides a more confident assignment of stereochemistry. scribd.com Modern computational methods can also predict ORD curves, which, when compared with experimental data, serve as a powerful tool for structural confirmation. arxiv.org

Table 2: Representative Optical Rotatory Dispersion Data

| Compound/Stereoisomer | Feature | Wavelength (nm) | Molar Rotation [Φ] (deg·cm²/dmol) |

| (1R,2S)-Isomer (Hypothetical Positive Cotton Effect) | Peak | 310 | +3500 |

| Trough | 280 | -3000 | |

| (1S,2R)-Isomer (Hypothetical Negative Cotton Effect) | Trough | 310 | -3500 |

| Peak | 280 | +3000 |

This table presents hypothetical ORD data for the enantiomers of this compound, illustrating the expected opposite Cotton effects.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. d-nb.info By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to obtain precise measurements of bond lengths, bond angles, and torsion angles, and to establish the absolute configuration of a chiral molecule without ambiguity. cam.ac.uk

For this compound, a successful single-crystal X-ray diffraction analysis would provide a complete picture of its molecular geometry. This includes the inherent strain of the cyclopropane ring, characterized by C-C-C bond angles compressed to approximately 60°. The analysis would also reveal the relative orientation (cis or trans) of the chloro and carbaldehyde substituents.

Crucially, for a chiral crystal, the technique of anomalous dispersion can be used to determine the absolute configuration. By measuring the small differences in diffraction intensities for Friedel pairs (h,k,l and -h,-k,-l), the absolute spatial arrangement of the atoms can be determined, allowing for the unambiguous assignment of R/S descriptors to the stereocenters. This method has been successfully applied to various complex chiral molecules, including cyclopropane derivatives. scispace.comresearchgate.net

While a crystal structure for this compound is not publicly available, data from closely related compounds, such as (E)-2-phenyl-1-chlorocyclopropane-1-carboxylic acid and other cyclopropane derivatives, provide expected values for key structural parameters. researchgate.netresearchgate.net

Table 3: Representative X-ray Crystallographic Data for Substituted Cyclopropanes

| Parameter | Typical Value | Source Compound Example |

| Bond Lengths (Å) | ||

| C1-C2 | 1.51 - 1.53 | Cyclopropane derivatives |

| C-Cl | 1.75 - 1.79 | (E)-2-phenyl-1-chlorocyclopropane-1-carboxylic acid researchgate.net |

| C-C(aldehyde) | 1.48 - 1.52 | Cyclopropane carbaldehydes |

| C=O | 1.20 - 1.22 | Aldehydes |

| Bond Angles (°) | ||

| C-C-C (in ring) | ~60 | Cyclopropane derivatives |

| Cl-C-H | 108 - 112 | Substituted chlorocyclopropanes |

| C-C-C=O | 118 - 122 | Cyclopropane carbaldehydes |

| Torsion Angles (°) | ||

| Cl-C2-C1-C(aldehyde) | Varies (defines cis/trans) | Substituted cyclopropanes |

This table compiles typical geometric parameters expected for this compound, based on published X-ray crystallographic data for structurally similar molecules.

Computational and Theoretical Approaches to Understanding 2 Chlorocyclopropane 1 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and bonding characteristics of molecules. Although direct studies on 2-chlorocyclopropane-1-carbaldehyde are scarce, research on similar cyclopropane (B1198618) derivatives provides a solid foundation for understanding its properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been effectively used to study the conformations and electronic properties of cyclopropane rings with π-acceptor substituents, such as the aldehyde group. nih.gov For a molecule like this compound, DFT calculations would be crucial in determining the preferred geometry and the electronic interactions between the chloro and aldehyde substituents and the cyclopropane ring.

Studies on related systems suggest that the conjugative interaction between the cyclopropane's Walsh orbitals and the π-system of the aldehyde group significantly influences the molecule's structure and stability. nih.gov DFT calculations can provide insights into bond lengths, bond angles, and charge distribution, revealing how the electronegative chlorine atom and the electron-withdrawing aldehyde group affect the strain and electronic character of the cyclopropane ring.

A DFT study on free radical scavenging mechanisms in other molecular frameworks highlights how this method can elucidate reaction pathways, a technique that would be invaluable in understanding the reactivity of this compound. rsc.org

Ab Initio Calculations

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for understanding molecular properties. For substituted cyclopropanes, ab initio studies have been employed to investigate strain energies and the effects of substituents on the ring's stability. researchgate.net

In the case of this compound, ab initio calculations could precisely model the effects of the chloro and aldehyde groups on the ring's geometry and energy. Research on chlorocyclopropane (B1620479) has utilized ab initio methods to study its strain energy, providing a basis for understanding how the addition of an aldehyde group would further modify these properties. researchgate.net These calculations are also instrumental in studying the structure and conformational dynamics of related molecules like cyclopropanecarbaldehyde in its ground and excited electronic states. researchgate.net

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is a key aspect of its chemistry, governing its reactivity and interactions.

Ring Conformations and Strain Energy Considerations

The strain energy of the cyclopropane ring in this compound would be a critical parameter to determine, as it influences the molecule's stability and propensity for ring-opening reactions. Theoretical studies on similar molecules have quantified these strain energies. researchgate.net

Rotational Isomerism of the Aldehyde Group

The aldehyde group attached to the cyclopropane ring can exhibit rotational isomerism. Studies on cyclopropanecarbaldehyde have identified different conformers based on the orientation of the carbonyl group relative to the cyclopropane ring. researchgate.netacs.org Dynamic NMR studies of cyclopropanecarbaldehyde have provided experimental evidence for the existence of different conformations and the energy barriers between them. acs.org

For this compound, the presence of the chlorine atom would likely influence the rotational barrier and the relative populations of the different conformers. The interplay between the steric and electronic effects of the chloro and aldehyde groups would define the conformational energy landscape.

| Parameter | Cyclopropanecarbaldehyde (Experimental) | Inferred for this compound |

| Conformations | cis and trans isomers identified. acs.org | Existence of similar rotational isomers is highly probable, with relative stabilities influenced by the chlorine substituent. |

| Rotational Barrier | Free-energy barriers of 5.03 kcal/mol and 5.95 kcal/mol determined for interconversion at -169.2 °C. acs.org | The rotational barrier is expected to be different due to the electronic and steric influence of the chlorine atom. |

Reaction Pathway Modeling and Transition State Characterization

For instance, the synthesis of polysubstituted chlorocyclopropanes has been investigated, and understanding the mechanisms of these reactions would be a starting point for modeling the formation of this compound. researchgate.net Computational studies can help in identifying the most plausible reaction pathways and the structures of the transition states involved.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

The dynamic nature of this compound is rooted in its conformational flexibility. The rotation around the single bond connecting the cyclopropane ring and the formyl group, combined with potential ring puckering, creates a complex energy landscape with multiple conformers. MD simulations can map this landscape to identify stable and transient conformations and to determine the energy barriers that separate them. cresset-group.com This information is vital, as the specific three-dimensional arrangement of the atoms influences the molecule's dipole moment, reactivity, and how it interacts with its environment. For related substituted cyclopropanes, computational studies have successfully determined the relative stabilities of different conformers, such as cis and gauche forms, which is a key factor in their behavior. acs.org

Furthermore, MD simulations are invaluable for examining the interactions between this compound and surrounding molecules, such as solvents or reactants. researchgate.net By explicitly modeling the environment, these simulations can detail the formation, lifetime, and strength of non-covalent interactions like hydrogen bonds and van der Waals forces. rsc.org For instance, simulating the molecule in an aqueous solution can reveal the structure of its hydration shell, which directly impacts its solubility and reactivity. The study of interactions is also critical for predicting how the molecule might bind to a biological target or a catalyst surface, often involving methods like molecular docking which can be further refined with MD. ffhdj.comnih.gov In the context of chemical reactions, MD can be used to model the approach of a nucleophile to the aldehyde carbon or the cyclopropane ring, providing insights into reaction pathways and mechanisms. bohrium.com

Prediction of Spectroscopic Parameters and Comparative Analysis with Experimental Data

Computational quantum chemistry, particularly Density Functional Theory (DFT), provides a robust framework for predicting the spectroscopic signatures of molecules like this compound. researchgate.netmdpi.com These theoretical predictions, when compared with experimental data, are indispensable for confirming molecular structure, assigning spectral features, and gaining a deeper understanding of electronic and vibrational properties. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for this purpose. researchgate.nettau.ac.il For cyclopropane derivatives, NMR spectra exhibit characteristic features, such as upfield chemical shifts for the ring protons and carbons, which is attributed to the unique ring current effect. wiley.com A comparative analysis between the GIAO-calculated shifts and experimental values helps in the unambiguous assignment of each signal to a specific nucleus in the molecule. ffhdj.com Discrepancies can often point to specific conformational preferences or solvent effects not accounted for in the gas-phase theoretical model. researchgate.net